[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-
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Overview
Description
2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with a p-tolyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
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Mechanochemical Method: : Developed by Liu and coworkers, this method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for 2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The microwave-mediated synthesis is particularly attractive for industrial applications due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-tolyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine ring.
Reduction: Reduced derivatives, often leading to the formation of dihydro compounds.
Substitution: Substituted derivatives with various functional groups replacing the p-tolyl group.
Scientific Research Applications
2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Research: The compound exhibits various biological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects.
Material Sciences: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities, including enzyme inhibition and anti-cancer properties.
Uniqueness
The uniqueness of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific structure, which allows for diverse biological activities and applications in various fields of research. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
62135-59-5 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-9-3-5-10(6-4-9)11-14-12-13-7-2-8-16(12)15-11/h2-8H,1H3 |
InChI Key |
PUDUDOLHUFCPSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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